tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17364886
InChI: InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3
SMILES:
Molecular Formula: C12H15FN2O2
Molecular Weight: 238.26 g/mol

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC17364886

Molecular Formula: C12H15FN2O2

Molecular Weight: 238.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate -

Specification

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
IUPAC Name tert-butyl 5-fluoro-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3
Standard InChI Key JFRPBEUBAWBUKY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic scaffold comprising a pyrrole ring fused to a pyridine ring at positions 3 and 2 (pyrrolo[3,2-b]pyridine). Key structural elements include:

  • Fluorine atom at position 5, which modulates electronic properties and enhances metabolic stability.

  • tert-Butyl carbamate group at position 1, serving as a protective group for the amine functionality.

  • Dihydro configuration at positions 2 and 3, reducing aromaticity and altering reactivity.

The molecular formula is C₁₂H₁₃FN₂O₃, with a molecular weight of 252.24 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Nametert-Butyl 5-fluoro-2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
CAS Number2383759-01-9
Molecular FormulaC₁₂H₁₃FN₂O₃
Molecular Weight252.24 g/mol
SMILESCC(C)(C)OC(=O)N1C(=O)CC2=C1N=CC(=C2)F

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step protocols:

  • Core Formation: Cyclocondensation of fluorinated pyridine derivatives with proline analogs generates the pyrrolo[3,2-b]pyridine scaffold.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions introduces the tert-butyl carbamate group .

  • Reduction: Selective hydrogenation or catalytic reduction achieves the dihydro configuration at positions 2 and 3 .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1NH₄OAc, EtOH, reflux, 12 h65%
2Boc₂O, DMAP, CH₂Cl₂, rt, 6 h82%
3H₂ (1 atm), Pd/C, MeOH, 25°C, 3 h75%

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but requires storage at −20°C to prevent decomposition. Solubility profiles include:

  • High solubility in polar aprotic solvents (e.g., DMF, DMSO).

  • Low solubility in water (<1 mg/mL at 25°C) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, t-Bu), 3.20 (m, 2H, CH₂), 4.10 (m, 1H, CH), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 4.0 Hz, 1H, Ar-H) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.1 (t-Bu), 80.5 (C=O), 155.2 (C-F), 165.8 (C=O) .

Applications in Drug Discovery

Kinase Inhibition

Structural analogs, such as pyrrolo[2,3-b]pyridine derivatives, exhibit potent inhibition of fibroblast growth factor receptors (FGFRs). For example, compound 4h demonstrated IC₅₀ values of 7–25 nM against FGFR1–3 . While data for the [3,2-b] isomer are unavailable, its similar electronic profile suggests comparable bioactivity.

Antibacterial Agents

Fluorinated heterocycles are increasingly explored for antibacterial applications. The fluorine atom enhances membrane permeability and target binding, as seen in quinolone antibiotics .

QuantityPrice (USD)
0.1 g$1,447
1.0 g$1,643
10.0 g$7,065

Future Research Directions

  • Activity Profiling: Evaluate inhibitory activity against kinase families (e.g., EGFR, VEGFR).

  • Prodrug Development: Explore hydrolysis of the tert-butyl group for targeted drug delivery.

  • Structural Optimization: Modify the dihydro region to enhance metabolic stability .

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